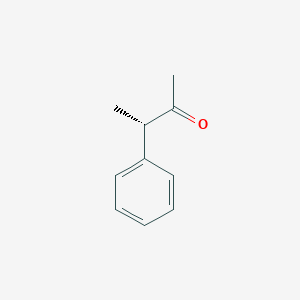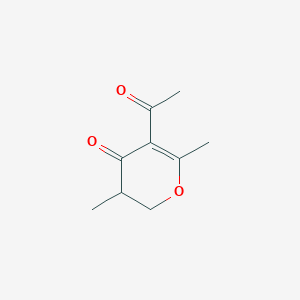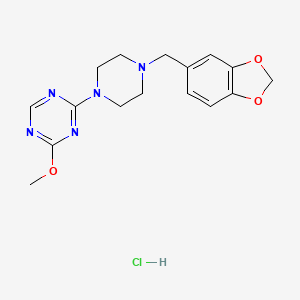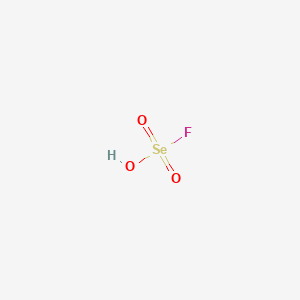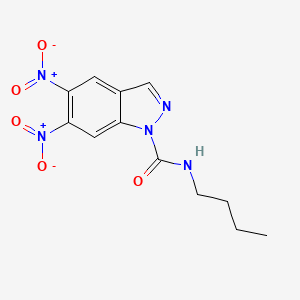
N-butyl-5,6-dinitro-1-indazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-5,6-dinitro-1-indazolecarboxamide is a chemical compound with the molecular formula C11H12N4O4 It is characterized by the presence of an indazole ring substituted with nitro groups at the 5 and 6 positions, and a butyl group attached to the nitrogen atom of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5,6-dinitro-1-indazolecarboxamide typically involves the nitration of an indazole precursor followed by the introduction of the butyl group. One common method involves the electrophilic nitration of 1H-indazole-1-carboxamide using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 5 and 6 positions. The resulting dinitro compound is then reacted with butylamine under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired purity.
化学反应分析
Types of Reactions
N-butyl-5,6-dinitro-1-indazolecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: N-butyl-5,6-diamino-1-indazolecarboxamide.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
科学研究应用
N-butyl-5,6-dinitro-1-indazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its nitro groups can be transformed into various functional groups, making it a versatile intermediate.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro groups are known to interact with biological molecules, leading to potential therapeutic effects.
Medicine: Explored for its potential use in drug development. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: Used in the development of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of N-butyl-5,6-dinitro-1-indazolecarboxamide involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting their normal function and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation .
相似化合物的比较
N-butyl-5,6-dinitro-1-indazolecarboxamide can be compared with other similar compounds, such as:
5-bromo-indazole-3-carboxamide: Similar indazole core but with a bromine substituent instead of nitro groups. It has different chemical reactivity and biological properties.
ADB-BUTINACA: A synthetic cannabinoid with a similar indazole core but different substituents. .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro groups make it a versatile intermediate for further chemical transformations, and its potential biological activities make it a valuable compound for scientific research.
属性
CAS 编号 |
24240-42-4 |
|---|---|
分子式 |
C12H13N5O5 |
分子量 |
307.26 g/mol |
IUPAC 名称 |
N-butyl-5,6-dinitroindazole-1-carboxamide |
InChI |
InChI=1S/C12H13N5O5/c1-2-3-4-13-12(18)15-9-6-11(17(21)22)10(16(19)20)5-8(9)7-14-15/h5-7H,2-4H2,1H3,(H,13,18) |
InChI 键 |
LHOGRNZUPOXDSJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)N1C2=CC(=C(C=C2C=N1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)



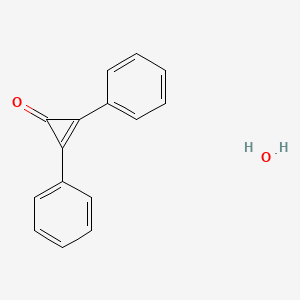

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
